molecular formula C10H8ClNO B2826477 5-Acetyl-2-chloro-4-methylbenzonitrile CAS No. 1260763-37-8

5-Acetyl-2-chloro-4-methylbenzonitrile

Cat. No. B2826477
CAS RN: 1260763-37-8
M. Wt: 193.63
InChI Key: OLUKCBLUPJDZCI-UHFFFAOYSA-N
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Description

5-Acetyl-2-chloro-4-methylbenzonitrile is a chemical compound that belongs to the class of benzene derivatives. It is also known as ACMB and has a molecular formula of C10H8ClNO. This compound is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-chloro-4-methylbenzonitrile is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a ligand and form coordination complexes with metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Acetyl-2-chloro-4-methylbenzonitrile have not been extensively studied. However, it has been reported to have moderate toxicity in animal studies. It has also been reported to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Acetyl-2-chloro-4-methylbenzonitrile in lab experiments include its unique properties, potential applications in various fields, and ease of synthesis. However, its limitations include its moderate toxicity and limited understanding of its mechanism of action.

Future Directions

There are several future directions for the use of 5-Acetyl-2-chloro-4-methylbenzonitrile in scientific research. These include the synthesis of new organic compounds, the development of new fluorescent dyes, and the formation of new coordination complexes. Further studies are also needed to understand its mechanism of action and potential applications in the field of medicine.
Conclusion:
In conclusion, 5-Acetyl-2-chloro-4-methylbenzonitrile is a unique chemical compound that has potential applications in various fields. Its synthesis method is well established, and it has been extensively used in scientific research. Further studies are needed to understand its mechanism of action and potential applications in the field of medicine.

Synthesis Methods

The synthesis of 5-Acetyl-2-chloro-4-methylbenzonitrile can be achieved by the reaction of 4-methylbenzoic acid with acetyl chloride and phosphorus trichloride. The resulting product is then treated with sodium cyanide to form the nitrile group. The final step involves the chlorination of the nitrile group to form the desired compound.

Scientific Research Applications

5-Acetyl-2-chloro-4-methylbenzonitrile has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a precursor in the synthesis of fluorescent dyes and as a ligand in the formation of coordination complexes.

properties

IUPAC Name

5-acetyl-2-chloro-4-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-3-10(11)8(5-12)4-9(6)7(2)13/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUKCBLUPJDZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-chloro-4-methylbenzonitrile

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